5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, a methoxyphenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Methoxylation: The nitrated product is then subjected to a methoxylation reaction using methanol and a suitable catalyst to introduce the methoxy group at the 3-position of the phenyl ring.
Amidation: The final step involves the reaction of the methoxylated product with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, alkoxides with suitable bases or catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 5-chloro-2-oxo-N-(3-methoxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The nitro group plays a crucial role in this interaction by forming reactive intermediates that disrupt bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a different position of the methoxy group.
5-chloro-2-hydroxy-N-(3-ethoxyphenyl)-3-nitrobenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at a different position.
Uniqueness
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-10-4-2-3-9(7-10)16-14(19)11-5-8(15)6-12(13(11)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZVNPERZQUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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